molecular formula C23H19ClF3N3O B2705472 (4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 306977-50-4

(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No. B2705472
CAS RN: 306977-50-4
M. Wt: 445.87
InChI Key: VWMUSTFENIUJII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C23H19ClF3N3O. It contains a chlorophenyl group, a phenylpiperazino group, a trifluoromethyl group, and a pyridinyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 445.87. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Research has demonstrated the successful synthesis of novel pyrazoline derivatives, including the target compound, through microwave-assisted methods. These derivatives have shown significant anti-inflammatory and antibacterial activities. Microwave irradiation offers advantages in terms of higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. The synthesized compounds have been evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, with some showing potent effects. Molecular docking studies suggest their potential as templates for anti-inflammatory activity (P. Ravula et al., 2016).

Structural and Antimicrobial Studies

A study focusing on the molecular structure, spectroscopic, quantum chemical, and topological analyses of a similar compound has been conducted. It includes molecular docking and antimicrobial activity assessments, demonstrating the compound's antibacterial and antifungal effects. The research provides insights into the compound's molecular interactions and its potential utility in antimicrobial applications (C. Sivakumar et al., 2021).

Synthesis and Antifungal Activity

Another study synthesized novel derivatives with a focus on their antifungal properties. Preliminary structure-activity relationship analysis identified certain phenyl substituents that significantly enhance antifungal activity, suggesting these compounds' potential in developing new antifungal therapies (Hong-Shui Lv et al., 2013).

Anticancer and Antimicrobial Applications

Derivatives of the compound have been synthesized and evaluated for their anticancer and antimicrobial activities. Specifically, pyrazole derivatives were tested against Mycobacterium tuberculosis and human breast cancer cells, indicating their therapeutic potential in treating tuberculosis and cancer (S. Neha et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical substances with appropriate safety measures, especially if their safety profiles are not well-known .

properties

IUPAC Name

(4-chlorophenyl)-[3-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c24-18-8-6-16(7-9-18)22(31)21-20(14-17(15-28-21)23(25,26)27)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMUSTFENIUJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N=CC(=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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